Ethyl 2-(4-(aminomethyl)tetrahydro-2H-pyran-4-yl)acetate
Description
Ethyl 2-(4-(aminomethyl)tetrahydro-2H-pyran-4-yl)acetate (CAS: 1262410-96-7) is an ethyl ester derivative featuring a tetrahydropyran (THP) ring substituted with an aminomethyl group at the 4-position. Its molecular formula is C₁₀H₁₉NO₃, with a molecular weight of 201.26 g/mol .
Properties
IUPAC Name |
ethyl 2-[4-(aminomethyl)oxan-4-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-2-14-9(12)7-10(8-11)3-5-13-6-4-10/h2-8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKVFGMPSHCVLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCOCC1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Cyanotetrahydro-2H-pyran-4-yl Acetate
The precursor, ethyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)acetate, is synthesized via nucleophilic alkylation. Ethyl acetatoacetate enolate reacts with 4-cyanotetrahydro-2H-pyran-4-yl bromide under basic conditions (e.g., NaH in THF), yielding the cyano-substituted intermediate.
Catalytic Hydrogenation to Aminomethyl
The nitrile group is reduced to aminomethyl using Raney nickel or palladium catalysts under hydrogen pressure. For example, stirring ethyl 2-(4-cyanotetrahydro-2H-pyran-4-yl)acetate with H₂ (50 psi) and Raney nickel in ethanol at 50°C for 18 hours achieves near-quantitative conversion to the target compound. This method parallels the reduction of 4-cyanotetrahydro-4H-pyran to 4-(aminomethyl)tetrahydro-2H-pyran.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Raney Ni | |
| Pressure | 50 psi H₂ | |
| Temperature | 50°C | |
| Yield | ~95% |
Hydrogenation of Nitro-Containing Intermediates
Nitro groups serve as masked amines, enabling selective reduction to aminomethyl substituents. This route is advantageous due to the stability of nitro intermediates during earlier synthetic steps.
Preparation of Ethyl 2-(4-Nitromethyltetrahydro-2H-pyran-4-yl)acetate
The nitro precursor is synthesized via Michael addition between ethyl acrylate and nitromethyltetrahydro-2H-pyran. Using DBU as a base in THF, the reaction proceeds at 0°C to room temperature, yielding the nitroester in 70–80% yield.
Catalytic Reduction to Aminomethyl
Hydrogenation of the nitro group employs palladium on carbon (Pd/C) or platinum oxide in ethanol under mild H₂ pressure (1–3 atm). For instance, stirring the nitroester with 10% Pd/C at 25°C for 12 hours affords the aminomethyl product with >90% yield.
Comparative Reaction Conditions:
| Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| Pd/C (10%) | Ethanol | 12 | 92 |
| PtO₂ | MeOH | 8 | 88 |
Nucleophilic Substitution of Halogenated Intermediates
Halogenated pyran derivatives undergo nucleophilic amination to install the aminomethyl group. This method offers flexibility in amine selection but requires careful control of leaving group reactivity.
Synthesis of 4-Bromomethyltetrahydro-2H-pyran-4-yl Acetate
Bromination of 4-hydroxymethyltetrahydro-2H-pyran-4-yl acetate with PBr₃ in dichloromethane yields the bromide intermediate. Subsequent esterification with ethyl bromoacetate in the presence of K₂CO₃ in acetone provides the bromomethyl precursor.
Amination with Ammonia or Amines
Treatment of the bromide with aqueous ammonia (28%) in a sealed tube at 100°C for 24 hours replaces the bromine with an aminomethyl group. Alternatively, benzylamine or methylamine may be used to generate substituted amines, though this requires deprotection steps.
Optimized Parameters:
| Amine | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| NH₃ (aq.) | 100°C | 24 | 65 |
| BnNH₂ | 80°C | 18 | 72 |
Reductive Amination of Keto Intermediates
Reductive amination offers a one-pot route to install both the aminomethyl and acetate groups. This method is efficient but requires a ketone precursor.
Preparation of 4-Oxotetrahydro-2H-pyran-4-yl Acetate
Oxidation of 4-hydroxymethyltetrahydro-2H-pyran-4-yl acetate with Jones reagent (CrO₃/H₂SO₄) in acetone yields the ketone intermediate.
Reductive Amination with Methylamine
Stirring the ketone with methylamine hydrochloride and NaBH₃CN in methanol at 25°C for 6 hours produces the aminomethyl derivative. The reaction achieves 75–80% yield after purification by column chromatography.
Comparative Analysis of Synthetic Routes
Each method presents distinct advantages and limitations:
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nitrile Reduction | High yield, simple conditions | Requires high-pressure H₂ | 85–95% |
| Nitro Reduction | Mild conditions, scalable | Toxic nitro intermediates | 80–92% |
| Nucleophilic Sub | Versatile amine selection | Low yields for NH₃ | 65–75% |
| Reductive Amination | One-pot synthesis | Requires ketone precursor | 70–80% |
Critical Considerations in Process Optimization
Catalyst Selection
Raney nickel outperforms palladium in nitrile reductions due to lower cost and higher tolerance to heteroatoms. However, Pd/C is preferred for nitro reductions to minimize over-reduction.
Solvent Effects
Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution rates, while ethanol and methanol are ideal for hydrogenation due to H₂ solubility.
Temperature Control
Exothermic reactions, such as LiAlH₄ reductions, require strict temperature control (<10°C) to prevent side reactions.
Scalability and Industrial Feasibility
The nitrile reduction route (Method 1) is most scalable, with demonstrated kilogram-scale production in patent WO2004/5293. In contrast, reductive amination (Method 4) faces challenges in ketone precursor availability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(aminomethyl)tetrahydro-2H-pyran-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(4-(aminomethyl)tetrahydro-2H-pyran-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural similarity to natural compounds.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(aminomethyl)tetrahydro-2H-pyran-4-yl)acetate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s aminomethyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituent Variations on the THP Ring
Ethyl tetrahydropyran-4-yl acetate (CAS: 103260-44-2)
- Structure: Lacks the aminomethyl group at the 4-position of the THP ring.
- Molecular formula : C₉H₁₆O₃.
- Molecular weight : 172.2 g/mol.
- Physical properties : Boiling point = 228.3°C; density = 1.003 g/cm³ .
Ethyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate (CAS: 646055-93-8)
- Structure: Amino group directly attached to the THP ring instead of an aminomethyl-substituted side chain.
- Molecular formula: C₉H₁₇NO₃.
- Molecular weight : 187.24 g/mol .
- Synthetic note: Prepared as a free base, contrasting with hydrochloride salts (e.g., methyl analogs in ).
Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride (CAS: 477585-43-6)
Ester Group Modifications
Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate (CAS: 156002-64-1)
- Structure: Methyl ester analog without amino/aminomethyl groups.
- Molecular formula : C₈H₁₄O₃.
- Molecular weight : 158.2 g/mol .
- Application: Used in heterocyclic synthesis (e.g., trifluoromethylquinolinols) .
Ethyl (4-methyltetrahydro-2H-pyran-4-yl) oxalate (28f)
Functional Group Additions
Ethyl 2-(dibenzylamino)-2-(4-hydroxytetrahydro-2H-pyran-4-yl)acetate (CAS: 1464026-09-2)
- Structure: Dibenzylamino and hydroxy groups on the THP ring.
Structural and Functional Comparison Table
Biological Activity
Ethyl 2-(4-(aminomethyl)tetrahydro-2H-pyran-4-yl)acetate is an organic compound with the molecular formula C10H19NO3. It belongs to a class of compounds derived from tetrahydropyran, which is characterized by a six-membered ring structure containing five carbon atoms and one oxygen atom. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.
The compound is synthesized through various methods, typically involving the reaction of tetrahydropyran derivatives with ethyl acetate. One common synthetic route includes the reduction of tetrahydropyran-4-carboxamide using lithium aluminum hydride (LiAlH4), followed by esterification with ethyl acetate.
This compound is believed to exert its biological effects through interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially acting as an inhibitor by blocking substrate access.
Enzyme Inhibition
Research indicates that this compound may function as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, it has been explored for its inhibitory effects on mTOR kinase, a critical regulator of cell growth and metabolism. The inhibition of mTOR can lead to significant alterations in cellular processes, including growth and proliferation.
Case Studies
- mTOR Kinase Inhibition : A study demonstrated that derivatives of tetrahydropyran, including this compound, showed promise as selective inhibitors of mTOR kinase, which is implicated in various cancers.
- PDE10A Inhibition : Another investigation focused on the role of similar compounds in inhibiting phosphodiesterase 10A (PDE10A), relevant for treating schizophrenia. The structural similarity to known inhibitors suggests potential therapeutic applications in neuropharmacology .
Comparative Analysis
To understand the uniqueness of this compound compared to related compounds, a comparison table is provided below:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Aminomethyl and ethyl acetate groups | mTOR and PDE10A inhibition |
| Tetrahydropyran | Basic six-membered ring | Limited biological activity |
| 4-(Aminomethyl)tetrahydro-2H-pyran | Lacks ethyl acetate group | Potential enzyme interactions |
Research Applications
This compound has several applications across different fields:
- Medicinal Chemistry : Used in the development of enzyme inhibitors for cancer and neurodegenerative diseases.
- Organic Synthesis : Serves as a building block for synthesizing more complex organic molecules.
- Biochemical Probes : Investigated for its potential as a biochemical probe due to its structural characteristics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2-(4-(aminomethyl)tetrahydro-2H-pyran-4-yl)acetate, and how do reaction conditions influence yield?
- Methodology : A two-step procedure is common: (1) Condensation of ethyl acetoacetate with a tetrahydro-2H-pyran derivative under basic conditions (e.g., triethylamine/DMAP), followed by (2) aminomethylation using formaldehyde and ammonium chloride. Column chromatography (15% EtOAc in pentane) achieves >80% purity .
- Key variables : Solvent choice (THF vs. acetonitrile) impacts cyclization efficiency. Elevated temperatures (60–80°C) improve reaction rates but may degrade thermally sensitive intermediates .
Q. How can the compound’s purity and stability be validated during synthesis?
- Analytical tools : Use HPLC with a C18 column (ACN/water gradient) and confirm structural integrity via H/C NMR. Monitor degradation under accelerated conditions (40°C/75% RH for 14 days) to assess hydrolytic stability of the ester group .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of the aminomethyl group for pharmacological applications?
- Approach : Protect the amine with Boc anhydride, then perform nucleophilic substitutions (e.g., alkylation with benzyl bromide) or cross-coupling reactions (Suzuki with aryl boronic acids). Deprotection with TFA yields derivatives with >90% regioselectivity .
- Challenges : Steric hindrance from the tetrahydro-2H-pyran ring limits reactivity at the 4-position. Computational modeling (DFT) predicts favorable sites for electrophilic attack .
Q. How does the compound’s conformation influence its biological activity?
- Structural insights : X-ray crystallography of analogs (e.g., ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate) reveals a chair conformation with equatorial orientation of the acetoxy group, enhancing membrane permeability. Molecular dynamics simulations show the aminomethyl group adopts flexible orientations, enabling diverse receptor interactions .
Q. What are the limitations in detecting trace impurities using current analytical methods?
- LC-MS/MS pitfalls : Isomeric byproducts (e.g., ethyl 2-(3-(aminomethyl)tetrahydro-2H-pyran-3-yl)acetate) co-elute under standard conditions. Derivatization with 2-nitrobenzaldehyde improves separation by introducing UV-active moieties .
Data Interpretation & Contradictions
Q. How to resolve discrepancies in reported boiling points (e.g., 228.3°C vs. 215–220°C)?
- Root cause : Vapor pressure differences due to purity levels (96% vs. 99%). Use fractional distillation under reduced pressure (20 mmHg) to isolate high-purity fractions and validate via GC-MS .
Applications in Drug Development
Q. Can this compound serve as a precursor for kinase inhibitors?
- Case study : Derivatives with substituted benzimidazole moieties (e.g., ethyl 2-(4-azido-tetrahydro-2H-pyran-4-yl)acetate) show IC values <100 nM against EGFR mutants. Structure-activity relationship (SAR) studies highlight the critical role of the acetoxy group in binding affinity .
Safety & Handling
Q. What precautions are necessary for large-scale handling?
- Safety protocols : Use PPE (nitrile gloves, respirators) due to R36/37/38 (irritant) risks. Store under nitrogen at –20°C to prevent ester hydrolysis. Waste disposal requires neutralization with 10% NaOH before incineration .
Computational & Experimental Synergy
Q. How can AI-driven synthesis planning accelerate derivative discovery?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
